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Abstract

Desmethyl-VS-5584 is the dimethyl analog and a putative metabolite of VS-5584, a potent and
selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin
(mTOR).[1][2][3] VS-5584 demonstrates broad anti-proliferative activity across a range of
cancer cell lines and efficacy in preclinical tumor models.[4][5] This technical guide provides a
comprehensive overview of the available data on VS-5584, which serves as a surrogate for
understanding the potential activity of Desmethyl-VS-5584, focusing on its mechanism of
action, preclinical pharmacology, and the experimental methodologies used in its evaluation.
While specific data for Desmethyl-VS-5584 is limited, its structural similarity to VS-5584
suggests a comparable biological function as a dual PI3K/mTOR inhibitor.

Introduction

The PIBK/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation,
survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a
key target for therapeutic intervention. VS-5584 is a small molecule inhibitor that potently and
selectively targets both PI3K and mTOR, two key kinases in this pathway.[4] Desmethyl-VS-
5584, a dimethyl analog of VS-5584, is presumed to share this mechanism of action.[1][2][3]
This guide summarizes the core preclinical data for VS-5584 to inform research and
development activities related to Desmethyl-VS-5584.
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Chemical and Physical Properties

While detailed experimental data for Desmethyl-VS-5584 is not readily available in the public
domain, some basic chemical information has been identified.

Property Value Reference

5-[9-(1-Methylethyl)-2-(4-
Chemical Name morpholinyl)-9H-purin-6-yl]-2- [6]

pyrimidinamine

Molecular Formula C16H20N8O [1][6]
CAS Number 1246535-95-4 [1][6]
Molecular Weight 340.39 g/mol [6]

Mechanism of Action: Dual Inhibition of PI3K and
MTOR

VS-5584 functions as an ATP-competitive inhibitor of all four class | PI3K isoforms (a, 3, y, )
and mTOR kinase (NMTORC1 and mTORC2).[4][7] This dual inhibition leads to the suppression
of downstream signaling, resulting in reduced cell proliferation and induction of apoptosis in
cancer cells.[4][5]

Signaling Pathway

The PI3BK/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-
protein coupled receptors (GPCRS), leading to the activation of PI3K. PI3K then
phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-
3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating
downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a host of substrates,
including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mMTORC1.
MTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6
kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC?2 is involved in the full activation of
AKT by phosphorylating it at Ser473. By inhibiting both PI3K and mTOR, VS-5584 effectively
blocks this entire signaling cascade.
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Fig. 1: PI3K/mTOR Signaling Pathway Inhibition by VS-5584.
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Preclinical Pharmacology of VS-5584
In Vitro Potency

VS-5584 demonstrates potent inhibition of PI3K isoforms and mTOR in biochemical assays.

Target IC50 (nM) Reference
PI3Ka 16 [417]
PI3KB 68 [417]
PI3Ky 25 [41[7]
PI3K& 42 [417]
mTOR 37 [4]17]

In Vitro Cellular Activity

VS-5584 inhibits the proliferation of a broad panel of human cancer cell lines, with particular
sensitivity observed in lines with PIK3CA mutations.[4] For example, in the H929 multiple
myeloma cell line, VS-5584 showed an IC50 of 48 nM.[8]

In Vivo Efficacy

Oral administration of VS-5584 has been shown to inhibit tumor growth in various human tumor
xenograft models.[4] In a PTEN-null human prostate cancer PC3 xenograft model, VS-5584
treatment resulted in significant tumor growth inhibition.[8] Furthermore, VS-5584 demonstrated
dose-dependent efficacy in a rapamycin-resistant colorectal cancer COLO-205 xenograft
model.[8]

Pharmacokinetics

In mice, a single oral dose of VS-5584 is rapidly absorbed, with a time to maximum plasma
concentration (Tmax) of 0.9 hours and an elimination half-life of 10 hours.[8]

Experimental Protocols for VS-5584
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The following are representative protocols for experiments conducted with VS-5584, which
could be adapted for the study of Desmethyl-VS-5584.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound
against PI3K isoforms and mTOR.

Methodology:
e Recombinant human PI3K isoforms (a, (3, y, 8) and mTOR kinase are used.

e The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate
(e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR).

e The compound is serially diluted and added to the reaction mixture.

e The kinase activity is measured by quantifying the amount of phosphorylated substrate, often
using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.

e |IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.
Methodology:
e Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

o Cells are treated with a range of concentrations of the compound or vehicle control (e.qg.,
DMSO).

o After a defined incubation period (e.g., 72 hours), cell viability is assessed using a
colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) or a fluorescence-based assay like CellTiter-Blue®.

e The absorbance or fluorescence is measured using a plate reader.
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» The percentage of cell growth inhibition is calculated relative to the vehicle-treated control,

Seed cancer cells
in 96-well plate
Gncubate overnighD

Treat with serial dilutions of
Desmethyl-VS-5584 or vehicle
Gncubate for 72 hours)
Add viability reagent
(e.g., MTT, CellTiter-Blue®)
Measure absorbance/
fluorescence
(Calculate IC50 values)

Click to download full resolution via product page

and IC50 values are determined.

Fig. 2: Workflow for a Cell Proliferation Assay.

Western Blot Analysis for Pathway Modulation

Obijective: To confirm the inhibition of the PISBK/mTOR pathway in cells.
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Methodology:
Cancer cells are treated with the compound for a specified time.
Cells are lysed, and protein concentrations are determined using a BCA or Bradford assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or
nitrocellulose membrane.

The membrane is blocked and then incubated with primary antibodies against key pathway
proteins and their phosphorylated forms (e.g., phospho-AKT (Ser473), phospho-S6
ribosomal protein). An antibody against a housekeeping protein (e.g., GAPDH, (-actin) is
used as a loading control.

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.

In Vivo Xenograft Studies

Obijective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Methodology:

Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., hude
or SCID mice).

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

The compound is administered to the treatment group (e.g., by oral gavage) at a
predetermined dose and schedule. The control group receives the vehicle.

Tumor volume and body weight are measured regularly.

At the end of the study, tumors are excised, weighed, and may be used for further analysis
(e.g., western blotting, immunohistochemistry).
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Conclusion

Desmethyl-VS-5584 is the dimethyl analog of the potent dual PIBK/mTOR inhibitor, VS-5584.
While direct experimental data for Desmethyl-VS-5584 is scarce, the extensive preclinical data
available for VS-5584 provides a strong foundation for inferring its mechanism of action and
potential anti-cancer properties. The information and protocols detailed in this guide are
intended to facilitate further research into Desmethyl-VS-5584 and its potential as a
therapeutic agent. Further studies are warranted to fully characterize the pharmacological
profile of Desmethyl-VS-5584 and compare its potency and efficacy to its parent compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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